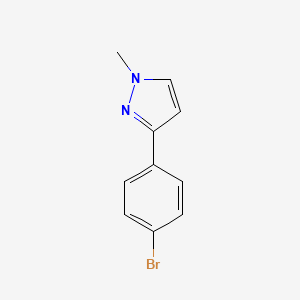

3-(4-Bromophenyl)-1-methyl-1H-pyrazole

Übersicht

Beschreibung

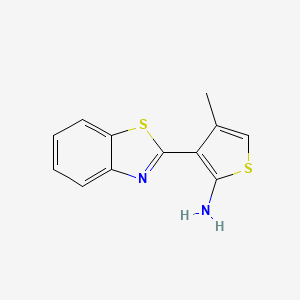

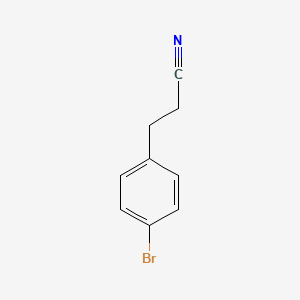

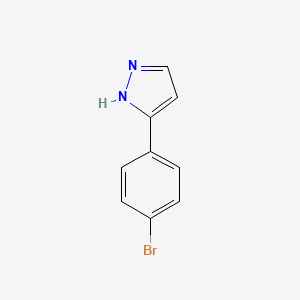

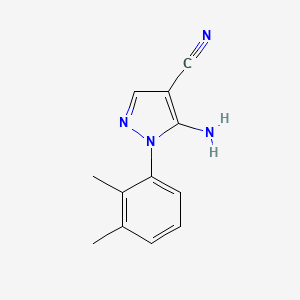

The compound "3-(4-Bromophenyl)-1-methyl-1H-pyrazole" is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a bromine atom on the phenyl ring at the 4-position and a methyl group at the 1-position of the pyrazole ring are notable features of this compound. Pyrazole derivatives are of significant interest due to their diverse biological activities and applications in various fields of chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives can involve various strategies, including oxidative cyclization, multicomponent transformations, and substitution reactions. For instance, the oxidative cyclization of 1-phenylhydrazono chromen-2-ones with copper acetate as a catalyst can lead to the formation of chromeno[4,3-c]pyrazol-4-one isomers . Another method includes the electro-catalyzed multicomponent transformation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to dihydropyrano[2,3-c]pyrazole derivatives using the electrogenerated anion of ethanol as the base . Additionally, the methylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol with sodium hydride/methyl iodide can yield bromo-substituted pyrazole derivatives .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and DFT calculations. For example, the X-ray diffraction analysis of halogenated isomers of chromeno[4,3-c]pyrazol-4-one revealed that they crystallize in different space groups with specific molecular conformations . Similarly, the structure of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was determined by X-ray diffraction, showing intermolecular hydrogen bonds stabilizing the crystal packing . The molecular structure and vibrational frequencies of related compounds have also been investigated using computational methods, providing insights into their geometrical parameters and stability .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, including tautomerism, which is the interconversion between structural isomers. The study of tautomerism in 4-bromo-1H-pyrazoles has shown that the 3-bromo tautomer is predominant in both the solid state and in solution . The reactivity of these compounds can also be influenced by their electronic properties, such as the distribution of HOMO and LUMO energies, which are indicative of potential sites for chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solvatochromism, vibrational spectra, and nonlinear optical properties, can be characterized through various spectroscopic techniques and theoretical calculations. The solvatochromic behavior of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde has been studied in different solvents, revealing variations in extinction coefficients and quantum yield . Vibrational spectroscopy and quantum chemical computations have provided detailed information on the vibrational modes and electronic absorption spectra of these compounds . Additionally, the nonlinear optical properties, which are important for applications in photonics and optoelectronics, have been evaluated through calculations of the first hyperpolarizability .

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

Research conducted by Ryzhkova et al. (2020) explored the electrochemically induced transformation of 3-(4-bromophenyl)isoxazol-5(4H)-one among other compounds. This resulted in the synthesis of a compound with potential in various biomedical applications, especially for regulating inflammatory diseases as suggested by docking studies (Y. E. Ryzhkova, F. V. Ryzhkov, M. Elinson, 2020).

Cytotoxic Activity Against Cancer Cells

Srour et al. (2018) synthesized derivatives of 1,3,4-trisubstituted pyrazole, starting from a compound derived from 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde. The in-vitro anti-cancer activity of these derivatives was tested against various human cancer cell lines, showing significant activity. Particularly, one compound demonstrated potent effects without cytotoxic activity on normal human cell lines, indicating its potential as an anti-cancer agent (Aladdin M. Srour, H. Fahmy, Mai Khater, M. El‐Manawaty, ElSayed M Shalaby, 2018).

Nonlinear Optical Properties

Tamer et al. (2016) synthesized a crystal of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine (BPTBMPA) and investigated its structure and optical properties. The study found that BPTBMPA exhibits significant nonlinear optical properties, making it a candidate for applications in this field (Ö. Tamer, B. S. Arslan, D. Avcı, M. Nebioğlu, Y. Atalay, Bünyemin Çoşut, 2016).

Antimicrobial Activity

Farag et al. (2008) synthesized various phenylpyrazole derivatives, including those derived from 4-(2-bromoacetyl)-5-methyl-1-phenyl-3-phenylcarbamoyl-1H-pyrazole, and tested their antimicrobial properties. Several compounds displayed interesting properties against pathogenic yeast and moulds, indicating potential use in developing new antimicrobial agents (A. Farag, Abdelrahman S. Mayhoub, S. Barakat, A. Bayomi, 2008).

Spectral Analysis and Fluorescent Assessment

Ibrahim et al. (2016) conducted a study on new pyrazoline derivatives, including 5-(4-bromophenyl)-3-(5-chlorothiophen-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole. They examined the fluorescence properties of these compounds, which showed potential for applications in fluorescence studies and materials science (M. Ibrahim, M. Al‐Refai, K. Ayub, B. F. Ali, 2016).

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-13-7-6-10(12-13)8-2-4-9(11)5-3-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQYXOYGTVBFQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384824 | |

| Record name | 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-1-methyl-1H-pyrazole | |

CAS RN |

73387-51-6 | |

| Record name | 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.